1-[2-(2-FLUOROPHENOXY)ACETYL]-N-[3-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]AZETIDINE-3-CARBOXAMIDE
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Overview
Description
1-[2-(2-FLUOROPHENOXY)ACETYL]-N-[3-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]AZETIDINE-3-CARBOXAMIDE is a complex organic compound that features a combination of fluorophenoxy, thiazole, and azetidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-FLUOROPHENOXY)ACETYL]-N-[3-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]AZETIDINE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the fluorophenoxyacetyl intermediate, followed by the introduction of the thiazole moiety. The final step involves the formation of the azetidine ring and its subsequent acylation to form the target compound. Common reagents used in these reactions include fluorophenol, thiazole derivatives, and azetidine precursors, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-FLUOROPHENOXY)ACETYL]-N-[3-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]AZETIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazole moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential use as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(2-FLUOROPHENOXY)ACETYL]-N-[3-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole moiety and exhibit antimicrobial and antiviral activities.
Fluorophenoxy Compounds: Similar compounds include fluoxetine and other fluorinated aromatic compounds used in pharmaceuticals.
Azetidine Derivatives: Azetidine-2-carboxylic acid and its derivatives are known for their biological activity and use in peptide synthesis.
Uniqueness
1-[2-(2-FLUOROPHENOXY)ACETYL]-N-[3-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]AZETIDINE-3-CARBOXAMIDE is unique due to its combination of fluorophenoxy, thiazole, and azetidine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3S/c1-14-24-19(13-30-14)15-5-4-6-17(9-15)25-22(28)16-10-26(11-16)21(27)12-29-20-8-3-2-7-18(20)23/h2-9,13,16H,10-12H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXXCCQSDURSKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3CN(C3)C(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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